molecular formula C12H12O4 B3251310 Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester CAS No. 20883-93-6

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester

Cat. No.: B3251310
CAS No.: 20883-93-6
M. Wt: 220.22 g/mol
InChI Key: XPSVBFWYSAVLGD-VOTSOKGWSA-N
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Description

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester (IUPAC name) is a benzoic acid derivative featuring:

  • A methyl ester at the carboxylic acid position.
  • A 3-(3-methoxy-3-oxo-1-propen-1-yl) substituent at the benzene ring’s 3-position. This substituent comprises a propenyl chain (CH₂=CH–CH–) with a geminal methoxy and oxo group at the terminal carbon, forming a conjugated α,β-unsaturated ester system.
    The compound’s estimated molecular formula is C₁₂H₁₂O₅ (molecular weight: 236.22 g/mol), derived from the benzoic acid methyl ester backbone (C₈H₈O₂) and the substituent (C₄H₄O₃). Its structure suggests applications in pharmaceuticals, agrochemicals, or polymer precursors due to reactive double bonds and ester functionalities.

Properties

IUPAC Name

methyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSVBFWYSAVLGD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method is the reaction of 3-(3-methoxy-3-oxo-1-propen-1-yl)benzoic acid with methanol under reflux conditions, using sulfuric acid as a catalyst. The reaction is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3-methoxy-3-oxo-1-propen-1-yl)benzoic acid.

    Reduction: Formation of 3-(3-methoxy-3-hydroxypropyl)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Benzoic Acid, 4-(3-Oxo-3-Phenyl-1-Propynyl)-, Methyl Ester (CAS: 827319-38-0)
  • Substituent : A propynyl group (C≡C–) at the 4-position with a phenyl ketone (3-oxo-3-phenyl).
  • Key Differences :
    • Triple bond (propynyl) vs. double bond (propenyl) in the target compound.
    • Substituent position (4 vs. 3).
    • Molecular formula: C₁₈H₁₄O₄ (estimated MW: 294.30 g/mol).
Benzoic Acid, 4-Bromo-3-(3-Oxo-3-Phenyl-1-Propenyl)-, Methyl Ester (CAS: 89003-96-3)
  • Substituents :
    • Bromine at the 4-position.
    • 3-Oxo-3-phenylpropenyl at the 3-position.
  • Key Differences :
    • Bromine introduces electronegativity and steric bulk.
    • Molecular formula: C₁₇H₁₃BrO₃ (MW: 345.19 g/mol).
  • Implications : Bromine may enhance halogen bonding in drug-receptor interactions or serve as a synthetic handle for cross-coupling reactions.
Benzoic Acid, 4-[1-Methyl-3-Oxo-3-(Phenylmethoxy)-1-Propenyl]-, Ethyl Ester
  • Substituent : A 1-methyl-3-(phenylmethoxy)-3-oxo-propenyl group at the 4-position.
  • Key Differences :
    • Ethyl ester vs. methyl ester in the target compound.
    • Benzyloxy group increases steric hindrance and lipophilicity.
    • Molecular formula: C₂₂H₂₂O₅ (estimated MW: 366.41 g/mol).
  • Implications : The ethyl ester may improve metabolic stability compared to methyl esters in prodrug designs.

Chain Length and Saturation Differences

Benzoic Acid, 4-(3-Hydroxy-3-Methyl-1-Butyn-1-Yl)-, Methyl Ester (CAS: 33577-98-9)
  • Substituent : A butynyl chain (C≡C–CH₂–) with hydroxy and methyl groups at the 3-position.
  • Key Differences :
    • Longer chain (butynyl vs. propenyl) and triple bond.
    • Molecular formula: C₁₃H₁₄O₃ (MW: 218.25 g/mol).
Ethyl Benzoyl Acetate (CAS: 94-02-0)
  • Key Differences :
    • Propionate backbone instead of benzoic acid.
    • Molecular formula: C₁₁H₁₂O₃ (MW: 192.21 g/mol).
  • Implications : Simpler structure with applications as a flavoring agent or ketone precursor.

Complex Functionalization and Bioactivity

Benzoic Acid, 4-Methyl-, 2-Cyano-1-Methyl-3-Oxo-3-[[3-(Trifluoromethyl)Phenyl]Amino]-1-Propen-1-Yl Ester (CAS: 400087-14-1)
  • Substituents: Cyano, methyl, and trifluoromethylphenyl groups on the propenyl chain.
  • Key Differences: C₂₀H₁₅F₃N₂O₃ (MW: 388.34 g/mol) with fluorinated and amino groups.
  • Implications : The trifluoromethyl group enhances metabolic resistance, making it relevant in medicinal chemistry.

Biological Activity

Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester (CAS No. 197658-21-2) is an organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H12O4C_{12}H_{12}O_{4} and features a methoxy group alongside a propenone moiety, which contributes to its unique chemical reactivity and biological profile. Its structure can be represented as follows:

Benzoic acid 3 3 methoxy 3 oxo 1 propen 1 yl methyl ester\text{Benzoic acid 3 3 methoxy 3 oxo 1 propen 1 yl methyl ester}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Modulation : The compound has been shown to influence the activity of critical enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains and fungi. The exact mechanisms often involve disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Some studies suggest that benzoic acid derivatives can modulate inflammatory responses. The compounds may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This property positions them as potential candidates for developing anti-inflammatory drugs.

Antioxidant Activity

Benzoic acid derivatives have also been evaluated for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.

Case Studies and Experimental Evidence

  • Study on Proteasome Activity : A study highlighted that benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts. The compound showed a significant increase in the activation of cathepsins B and L, which are essential for protein degradation and cellular homeostasis .
  • Antitumor Activity : In vitro studies have indicated that compounds similar to benzoic acid methyl esters can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity . This suggests potential applications in cancer therapy.
  • Antidiabetic Effects : Some derivatives have demonstrated potential antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity in preclinical models.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Biological Activity
Benzoic acid, 4-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl esterStructureAntimicrobial
Benzoic acid, 2-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl esterStructureAntioxidant
Benzoic acid, 3-(3-methoxy-3-hydroxypropyl)-, methyl esterN/AAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, coupling methoxy-substituted propenoic acid derivatives with methyl benzoate precursors under acidic or catalytic conditions. Optimization can be achieved by varying reaction temperatures (60–80°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., p-toluenesulfonic acid). Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm ester and propenyl groups), FT-IR (to identify carbonyl stretches at ~1700–1750 cm⁻¹), and HPLC-MS (with C18 columns and acetonitrile/water mobile phases). Cross-reference spectral data with databases like NIST Chemistry WebBook to validate structural assignments .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid aqueous or protic environments to prevent ester hydrolysis. Regularly assess stability via comparative HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How do solvatochromic shifts in UV-Vis spectra correlate with solvent polarity for this compound, and what computational models explain these trends?

  • Methodological Answer : Experimental UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO) reveal bathochromic shifts due to dipole-dipole interactions. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model solvatochromism by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and solvent-solute stabilization energies. Compare computed vs. experimental λ_max values to refine solvation models .

Q. What contradictions exist in reported NMR or mass spectral data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in proton coupling constants (e.g., propenyl group J-values) may arise from conformational flexibility or solvent effects. Use variable-temperature NMR (VT-NMR) to assess rotational barriers or employ 2D techniques (COSY, NOESY) to resolve overlapping signals. For mass spectra, high-resolution Q-TOF instruments can distinguish isobaric interferences .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : Reactivity can be probed by treating the ester with nucleophiles (e.g., amines, alkoxides) under controlled conditions. Monitor reaction progress via in situ IR spectroscopy (disappearance of ester carbonyl peaks) and quantify substitution products via GC-MS. Kinetic studies under varying pH and temperature reveal activation parameters (ΔH‡, ΔS‡) .

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model binding affinities. Focus on the ester and propenyl moieties as potential pharmacophores. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Methodological Notes

  • Analytical Cross-Validation : Always cross-validate spectral data (NMR, IR) with computational predictions (e.g., ChemDraw simulations) and reference databases (NIST) to address ambiguities .
  • Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves) and catalyst activation steps to ensure reaction reproducibility .
  • Advanced Instrumentation : For unresolved structural questions, consider synchrotron X-ray crystallography or solid-state NMR to resolve stereochemical ambiguities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester
Reactant of Route 2
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Benzoic acid, 3-(3-methoxy-3-oxo-1-propen-1-yl)-, methyl ester

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